molecular formula C22H23ClN4O3S2 B2448881 (4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone CAS No. 897479-82-2

(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone

Cat. No.: B2448881
CAS No.: 897479-82-2
M. Wt: 491.02
InChI Key: XGZMOVRMTNIWAM-UHFFFAOYSA-N
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Description

(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone is a useful research compound. Its molecular formula is C22H23ClN4O3S2 and its molecular weight is 491.02. The purity is usually 95%.
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Scientific Research Applications

  • Anticancer Activity : A study found that derivatives of thiazoles, including similar compounds, demonstrated significant in vitro growth inhibitory activity on human cancer cell lines. These compounds exhibited about ten times greater inhibitory activity than perillyl alcohol, which is beneficial in glioma treatment through inhibition of both alpha-1 Na(+)/K(+)-ATPase and Ras oncogene activity (Lefranc et al., 2013).

  • Antiprotozoal Agents : Another research focused on the synthesis of 4-(7-chloroquinolin-4-yl) piperazin-1-yl)pyrrolidin-2-yl)methanone derivatives for antiprotozoal activity. Some of these compounds showed promising antiamoebic activity and exhibited antimalarial activity while maintaining a favorable safety profile (Ansari et al., 2017).

  • Anti-mycobacterial Chemotypes : Research identified the benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold as new anti-mycobacterial chemotypes. Several compounds showed potential anti-tubercular activity with low micromolar range of minimum inhibitory concentrations and low cytotoxicity, making them promising in the context of tuberculosis treatment (Pancholia et al., 2016).

  • Anticonvulsant Agents : A study on novel derivatives demonstrated anticonvulsant activities evaluated by maximal electroshock (MES) tests. Certain compounds were found to be highly potent and possessed higher protective indices than the reference drug phenytoin (Malik & Khan, 2014).

  • Insecticidal Activity : Research on piperidine thiazole compounds, which share structural similarities, showed certain insecticidal activities against armyworms. Specific compounds demonstrated high lethal rates at low concentrations (Ding et al., 2019).

Properties

IUPAC Name

[4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN4O3S2/c23-18-4-3-5-19-20(18)24-22(31-19)26-14-12-25(13-15-26)21(28)16-6-8-17(9-7-16)32(29,30)27-10-1-2-11-27/h3-9H,1-2,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGZMOVRMTNIWAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=NC5=C(S4)C=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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